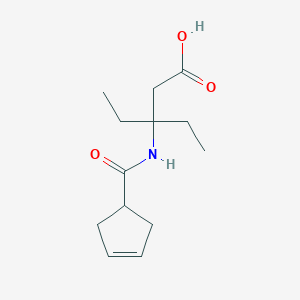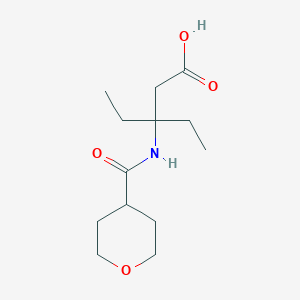![molecular formula C16H21NO7 B6663774 3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663774.png)
3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group, an oxolane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid typically involves multiple steps:
-
Formation of the Trimethoxyphenylacetyl Intermediate
Starting Material: 3,4,5-Trimethoxybenzaldehyde.
Reaction: The aldehyde is converted to 3,4,5-trimethoxyphenylacetic acid via a Grignard reaction followed by oxidation.
Conditions: The Grignard reagent (e.g., methylmagnesium bromide) is used in an anhydrous ether solvent, followed by oxidation with potassium permanganate.
-
Amide Formation
Starting Material: 3,4,5-Trimethoxyphenylacetic acid.
Reaction: The acid is converted to its acyl chloride using thionyl chloride, followed by reaction with oxolane-3-carboxylic acid to form the amide.
Conditions: The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
-
Cyclization
Reaction: The intermediate amide undergoes cyclization to form the oxolane ring.
Conditions: This step may require heating and the use of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or acids.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the carboxylic acid group to an alcohol.
-
Substitution
Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Conditions: Typically performed under anhydrous conditions.
Products: Formation of acyl halides or other substituted derivatives.
Common Reagents and Conditions
Acylation: Thionyl chloride, triethylamine.
Cyclization: Dehydrating agents like phosphorus pentoxide.
Oxidation: Potassium permanganate in aqueous solution.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes, particularly those involving enzyme interactions.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as a precursor for drugs targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism by which 3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring may facilitate binding to specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but lacks the oxolane ring.
Oxolane-3-carboxylic acid: Contains the oxolane ring but lacks the trimethoxyphenyl group.
3-(3,4,5-Trimethoxyphenyl)propionic acid: Similar in structure but with a propionic acid group instead of the oxolane ring.
Uniqueness
3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid is unique due to the combination of the trimethoxyphenyl group and the oxolane ring, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
3-[[2-(3,4,5-trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c1-21-11-6-10(7-12(22-2)14(11)23-3)8-13(18)17-16(15(19)20)4-5-24-9-16/h6-7H,4-5,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCCAURCXYMCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid](/img/structure/B6663696.png)
![3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid](/img/structure/B6663701.png)
![3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6663704.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid](/img/structure/B6663716.png)
![3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid](/img/structure/B6663736.png)

![3-Ethyl-3-[[1-(2-phenylacetyl)piperidine-3-carbonyl]amino]pentanoic acid](/img/structure/B6663748.png)
![3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663754.png)
![3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6663764.png)
![3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663772.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663777.png)
![3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663782.png)
![3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663789.png)
